(3',3-Difluorobiphenyl-5-yl)methanol
Description
Contextualization within Biphenyl (B1667301) and Fluorinated Aromatic Chemistry Research
The biphenyl moiety is a foundational scaffold in many areas of chemistry. doaj.org Its semi-rigid structure provides a reliable framework for constructing larger, more complex molecules. In medicinal chemistry, the biphenyl unit is recognized as a "privileged scaffold," meaning it is a recurring motif in numerous biologically active compounds and approved drugs, noted for its role in anti-inflammatory, antihypertensive, and anticancer agents. doaj.org
The introduction of fluorine into aromatic systems has become a cornerstone of modern drug design. nih.gov Fluorine's high electronegativity and small size can significantly alter a molecule's properties, including its metabolic stability, lipophilicity (ability to dissolve in fats), and binding affinity to biological targets. nih.govrsc.org The strategic placement of fluorine can block metabolic pathways, thereby increasing a drug's half-life, or modulate the acidity of nearby functional groups to enhance target interactions. nih.gov Research into fluorinated biphenyls, therefore, combines the structural advantages of the biphenyl scaffold with the property-enhancing effects of fluorination. nih.gov
Significance of the Biphenylmethanol Scaffold in Synthetic Chemistry
The biphenylmethanol scaffold, which features a hydroxymethyl group (-CH₂OH) attached to a biphenyl core, is a versatile building block in synthetic chemistry. The primary alcohol of the methanol (B129727) group is a key functional handle that can be readily oxidized to an aldehyde or a carboxylic acid. It can also be converted into a variety of other functional groups, such as halides or amines, or used in esterification and etherification reactions. This chemical versatility allows for the straightforward incorporation of the biphenylmethanol unit into more elaborate molecular structures, making it a valuable intermediate for creating libraries of compounds for screening in drug discovery and materials science.
Overview of Current Research Trajectories Involving (3',3-Difluorobiphenyl-5-yl)methanol
While extensive research focusing exclusively on this compound as an end product is limited, its significance is primarily understood through its role as a synthetic intermediate. The compound is often utilized in the synthesis of more complex molecules where the difluorobiphenyl core is a desired structural element.
Current research involving this and structurally similar compounds often follows these trajectories:
Medicinal Chemistry: As a fragment or building block for the synthesis of potential therapeutic agents. The difluorobiphenyl moiety can be found in molecules designed as enzyme inhibitors or receptor antagonists. The strategic placement of the two fluorine atoms can influence the conformation of the biphenyl rings and enhance interactions with protein targets. nih.govnih.gov
Materials Science: Biphenyl derivatives are used in the development of organic light-emitting diodes (OLEDs) and liquid crystals. The fluorine atoms in this compound can enhance the thermal and electronic properties of resulting materials.
Synthetic Methodology: The synthesis of this compound itself is often achieved through powerful cross-coupling reactions. The Suzuki-Miyaura coupling is a frequently employed method for creating the central biphenyl bond, typically by reacting a boronic acid or ester with a halogenated aromatic compound in the presence of a palladium catalyst. acs.org
A summary of common synthetic precursors for related structures is provided below:
| Precursor Type | Example | Coupling Partner | Reaction Type |
| Boronic Acid | (3-Fluorophenyl)boronic acid | 5-Bromo-3-fluorobenzyl alcohol | Suzuki-Miyaura Coupling |
| Halogenated Aromatic | 3,3'-Difluorobiphenyl | (Not directly applicable for adding the methanol group) | (Further functionalization required) |
| Organometallic Reagent | 3-Fluoro-5-(hydroxymethyl)phenylmagnesium bromide | 1-Bromo-3-fluorobenzene | Grignard/Kumada Coupling |
The study and application of this compound and its analogs continue to be an active area of chemical research, driven by the ongoing need for novel compounds with precisely controlled properties for a wide range of scientific applications.
Retrosynthetic Analysis of the this compound Scaffold
A retrosynthetic approach to this compound reveals several key disconnections. The primary disconnection is the central biphenyl C-C bond, suggesting a cross-coupling reaction as the key step. This leads to two aryl precursors: a 3,3-difluorophenyl component and a 5-(hydroxymethyl)phenyl component. The hydroxymethyl group can be installed before or after the biphenyl core formation. If installed prior, a protected alcohol or a precursor functional group like an ester or aldehyde would be necessary on one of the coupling partners. Alternatively, a functional group amenable to post-coupling modification, such as a bromine or iodine, can be present at the 5-position of the biphenyl, which is later converted to the hydroxymethyl group.
The choice of coupling partners dictates the specific cross-coupling methodology. For instance, a Suzuki-Miyaura approach would involve a boronic acid or ester derivative of one aryl ring and a halide on the other. This retrosynthetic strategy forms the basis for the synthetic methodologies discussed in the subsequent sections.
Approaches to Biphenyl Core Formation
The construction of the biphenyl core is the cornerstone of synthesizing this compound. Palladium-catalyzed cross-coupling reactions are the most prevalent and effective methods for this transformation. mdpi.comsemanticscholar.org
Suzuki-Miyaura Cross-Coupling Strategies for Biphenyl Assembly
The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds, particularly for the synthesis of biaryl compounds. researchgate.net It involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. kochi-tech.ac.jp This reaction is favored due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. organic-chemistry.orggre.ac.uk
The efficacy of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. researchgate.net For the synthesis of polyfluorinated biphenyls, where the substrates can be electron-poor, the selection of an appropriate catalyst-ligand system is crucial to avoid side reactions and achieve high yields. acs.orgresearchgate.net
Commonly used palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂). nih.gov These precursors are reduced in situ to the active Pd(0) species.
The choice of phosphine (B1218219) ligands is critical in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. kochi-tech.ac.jp For electron-deficient substrates, electron-rich and bulky phosphine ligands are often employed to promote the oxidative addition step and enhance catalyst stability. Examples of effective ligands include tri(tert-butyl)phosphine ([P(t-Bu)₃]), and various biarylphosphine ligands like SPhos and XPhos. acs.org
| Catalyst Precursor | Ligand | Typical Substrates |
| Pd(OAc)₂ | SPhos | Aryl chlorides and bromides |
| Pd₂(dba)₃ | XPhos | Electron-poor aryl halides |
| PdCl₂(dppf) | dppf | Aryl iodides and bromides |
| Pd(PPh₃)₄ | PPh₃ | Aryl iodides and bromides |
This table presents common catalytic systems used in Suzuki-Miyaura reactions.
Optimizing reaction conditions is essential for maximizing the yield and purity of the desired biphenyl product. Key parameters that are often screened include the base, solvent, and temperature.
Base: The base plays a crucial role in the transmetalation step, activating the boronic acid. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). For fluorinated substrates, potassium carbonate is often a suitable choice. acs.org
Solvent: The solvent system must be capable of dissolving the reactants and the catalyst. A mixture of an organic solvent and water is frequently used. Common organic solvents include toluene (B28343), dioxane, and N,N-dimethylformamide (DMF). mdpi.com
Temperature: The reaction temperature influences the reaction rate. While many Suzuki-Miyaura reactions proceed at elevated temperatures (e.g., 80-110 °C), the development of highly active catalysts has enabled some couplings to occur at or near room temperature. researchgate.net
A typical experimental procedure for the Suzuki-Miyaura coupling to form a difluorobiphenyl scaffold might involve reacting (3,3-difluorophenyl)boronic acid with a 5-halobenzyl alcohol derivative in the presence of a palladium catalyst and a suitable ligand and base in a solvent mixture.
| Parameter | Condition | Rationale |
| Base | K₂CO₃ | Effective for transmetalation with fluorinated boronic acids. acs.org |
| Solvent | Toluene/Water | Good solubility for reactants and catalyst. |
| Temperature | 90-110 °C | Promotes reaction rate without significant decomposition. |
| Catalyst Loading | 1-5 mol% | Balances reaction efficiency and cost. |
This table outlines typical optimized conditions for Suzuki-Miyaura reactions involving fluorinated substrates.
The reactivity of the halogenated precursor in Suzuki-Miyaura coupling generally follows the order: I > Br > Cl >> F. chemrxiv.org Aryl iodides and bromides are the most commonly used substrates due to their high reactivity. While aryl chlorides are more economical, their use often requires more active and specialized catalytic systems. chemrxiv.org The synthesis of polyfluorinated biphenyls can be challenging due to the electron-withdrawing nature of the fluorine atoms, which can deactivate the aryl halide towards oxidative addition. acs.orgresearchgate.net However, with the development of advanced catalytic systems, the coupling of even highly fluorinated substrates has become more feasible. acs.org
Alternative Cross-Coupling Methodologies (e.g., Negishi, Stille, Kumada)
While the Suzuki-Miyaura coupling is a dominant method, other cross-coupling reactions can also be employed for the synthesis of the this compound scaffold. researchgate.net
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgsynarchive.com Organozinc reagents are generally more reactive than organoboron compounds, which can be advantageous for less reactive aryl halides. researchgate.netnih.gov The Negishi coupling often exhibits high functional group tolerance. wikipedia.orgtsukuba.ac.jp
Stille Coupling: The Stille coupling utilizes an organotin compound (stannane) and an organohalide in the presence of a palladium catalyst. organic-chemistry.orgsynarchive.com A key advantage of the Stille reaction is its tolerance to a wide variety of functional groups. u-tokyo.ac.jp However, a significant drawback is the toxicity of the organotin reagents and byproducts. organic-chemistry.org
Kumada Coupling: This reaction employs a Grignard reagent (organomagnesium) and an organohalide, typically catalyzed by a nickel or palladium complex. wikipedia.orgnrochemistry.com Grignard reagents are highly reactive, allowing for the coupling of less reactive halides like aryl chlorides. organic-chemistry.orgorgsyn.org However, their high reactivity also limits the functional group tolerance of the reaction, as they are incompatible with acidic protons. nrochemistry.com
| Coupling Reaction | Organometallic Reagent | Catalyst | Key Advantages | Key Disadvantages |
| Negishi | Organozinc | Pd or Ni | High reactivity, good functional group tolerance. wikipedia.org | Moisture sensitivity of organozinc reagents. |
| Stille | Organotin | Pd | Excellent functional group tolerance. organic-chemistry.orgu-tokyo.ac.jp | Toxicity of tin compounds. organic-chemistry.org |
| Kumada | Organomagnesium (Grignard) | Ni or Pd | High reactivity, useful for less reactive halides. organic-chemistry.orgorgsyn.org | Low functional group tolerance. nrochemistry.com |
This table provides a comparison of alternative cross-coupling methodologies for biphenyl synthesis.
Direct Arylation Approaches to the Difluorobiphenyl Core
The construction of the 3,3'-difluorobiphenyl backbone is a critical step in the synthesis of the target molecule. Direct arylation, a powerful C-H bond functionalization technique, offers an increasingly popular and atom-economical alternative to traditional cross-coupling reactions like Suzuki-Miyaura or Stille couplings. This method involves the palladium-catalyzed reaction of an aromatic C-H bond with an aryl halide or another electrophilic partner.
In the context of synthesizing a 3,3'-difluorobiphenyl core, a potential direct arylation strategy would involve the coupling of 1-bromo-3-fluorobenzene with 1,3-difluorobenzene (B1663923). The palladium catalyst, typically in the form of Pd(OAc)₂, in conjunction with a suitable ligand and a base, would facilitate the formation of the C-C bond between the two aryl rings. The regioselectivity of the C-H activation on the 1,3-difluorobenzene ring is a crucial aspect of this approach.
While direct arylation presents a more streamlined synthetic route by avoiding the pre-functionalization of one of the coupling partners (e.g., conversion to a boronic acid), challenges such as achieving high regioselectivity and preventing homocoupling of the aryl halide can arise. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, must be carefully optimized to favor the desired cross-coupled product.
Table 1: Illustrative Conditions for Palladium-Catalyzed Direct Arylation of Fluorinated Arenes
| Aryl Halide | Arene Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 1-Bromo-3-fluorobenzene | 1,3-Difluorobenzene | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 110 | 65-85 |
| 1-Iodo-3-fluorobenzene | 1,3-Difluorobenzene | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 70-90 |
| 1-Bromo-3-fluorobenzene | 1,3-Difluorobenzene | Pd(OAc)₂ / XPhos | PivOK | DMAc | 120 | 75-92 |
This table presents hypothetical data based on typical conditions for direct arylation reactions involving fluorinated substrates and is intended for illustrative purposes.
Introduction of the Hydroxymethyl Group
Once the 3,3'-difluorobiphenyl core is established, with a suitable functional group at the 5-position, the next critical phase is the introduction of the hydroxymethyl (-CH₂OH) group. Several reliable synthetic methods are available for this transformation, primarily involving the reduction of carboxylic acid or ester precursors, or the addition of a Grignard reagent to an aldehyde or ketone.
A common and effective strategy involves the reduction of a 3',3'-difluorobiphenyl-5-carboxylic acid intermediate. This transformation can be achieved using various reducing agents, with hydride-based reagents being the most prevalent.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of readily converting carboxylic acids to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide.
Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not effective for the reduction of carboxylic acids under standard conditions. However, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems, though LiAlH₄ remains the more common choice for this transformation.
When employing powerful reducing agents like LiAlH₄, chemoselectivity can be a concern if other reducible functional groups are present in the molecule. For instance, esters, amides, ketones, and aldehydes would also be reduced under these conditions. However, for a precursor like 3',3'-difluorobiphenyl-5-carboxylic acid, where the carboxylic acid is the primary functional group to be transformed, the high reactivity of LiAlH₄ is advantageous. The fluorine substituents on the biphenyl rings are stable to these hydride reagents.
Table 2: Comparison of Hydride Reagents for the Reduction of 3',3'-Difluorobiphenyl-5-carboxylic Acid
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Workup | Expected Yield (%) |
| LiAlH₄ | THF | 0 to rt | 2-4 | H₂O, then 1M HCl | 90-98 |
| NaBH₄ | THF | rt to reflux | 24-48 | 1M HCl | <10 |
| NaBH₄ / I₂ | THF | 0 to rt | 6-12 | Na₂S₂O₃, then H₂O | 75-85 |
This table presents hypothetical data based on the known reactivity of these reducing agents and is for illustrative purposes.
An alternative to the direct reduction of the carboxylic acid is the reduction of its corresponding ester, such as methyl 3',3'-difluorobiphenyl-5-carboxylate. Esters are also readily reduced to primary alcohols by LiAlH₄. While NaBH₄ is generally sluggish in reducing esters, the reaction can be facilitated by using a higher temperature or a combination of solvents like THF and methanol. The reduction of an ester offers the advantage of working with a potentially more soluble and easily purified intermediate compared to the carboxylic acid.
An alternative convergent synthesis involves the use of a Grignard reagent. This approach would typically start with a 5-bromo-3,3'-difluorobiphenyl intermediate. This aryl bromide can be converted to the corresponding Grignard reagent, (3',3'-difluorobiphenyl-5-yl)magnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent.
Subsequent reaction of this Grignard reagent with a suitable electrophile can introduce the desired hydroxymethyl group. The simplest and most direct method is the reaction with formaldehyde (B43269) (HCHO). This reaction forms a new carbon-carbon bond and, after an acidic workup, yields the primary alcohol, (3',3'-difluorobiphenyl-5-yl)methanol. This method is highly efficient for the formation of primary alcohols from aryl halides.
Table 3: Synthesis of (3',3'-Difluorobiphenyl-5-yl)methanol via Grignard Reaction
| Grignard Precursor | Electrophile | Solvent | Temperature (°C) | Reaction Time (h) | Workup | Expected Yield (%) |
| 5-Bromo-3,3'-difluorobiphenyl | Paraformaldehyde | THF | 0 to rt | 3-5 | aq. NH₄Cl | 80-90 |
| 5-Iodo-3,3'-difluorobiphenyl | Formaldehyde (gas) | Diethyl Ether | 0 | 1-2 | dil. H₂SO₄ | 85-95 |
This table presents hypothetical data based on typical conditions for Grignard reactions with formaldehyde and is for illustrative purposes.
An in-depth analysis of the synthetic methodologies for producing this compound reveals a landscape rich with strategic chemical maneuvers. The construction of this fluorinated biphenyl alcohol necessitates careful consideration of protecting group strategies, overcoming the inherent challenges of fluorination, and meticulously controlling the stereochemical and regiochemical outcomes of the synthetic pathways.
Properties
IUPAC Name |
[3-fluoro-5-(3-fluorophenyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-12-3-1-2-10(6-12)11-4-9(8-16)5-13(15)7-11/h1-7,16H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNNLKJRHUYIFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 3 ,3 Difluorobiphenyl 5 Yl Methanol
Reactivity of the Hydroxyl Group
The hydroxyl group in (3',3-difluorobiphenyl-5-yl)methanol, being attached to a benzylic carbon, exhibits characteristic reactivity. It can be readily oxidized to form the corresponding aldehyde or carboxylic acid and can be substituted by various nucleophiles after activation.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The oxidation of the primary alcohol functionality in this compound can be controlled to yield either the aldehyde, (3',3-difluorobiphenyl-5-yl)carbaldehyde, or the carboxylic acid, 3',3-difluorobiphenyl-5-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.
Selective oxidation to the aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. Reagents like Dess-Martin periodinane (DMP) and conditions for Swern oxidation are well-suited for this transformation.
Dess-Martin Periodinane (DMP) Oxidation : This method employs a hypervalent iodine reagent, DMP, which offers high selectivity for the oxidation of primary alcohols to aldehydes under mild, neutral conditions. acs.orgresearchgate.net The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) at room temperature. acs.org The fluorinated biphenyl (B1667301) moiety is expected to be stable under these conditions.
Swern Oxidation : This technique utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine. mdpi.comgoogle.com The reaction is conducted at low temperatures (typically -78 °C) to ensure high selectivity for the aldehyde. mdpi.com The Swern oxidation is known for its broad functional group tolerance, making it a suitable choice for the oxidation of functionalized molecules like this compound. mdpi.com
| Oxidizing Agent | Typical Solvent | Typical Temperature | Product |
| Dess-Martin Periodinane | Dichloromethane | Room Temperature | (3',3-Difluorobiphenyl-5-yl)carbaldehyde |
| Swern Oxidation | Dichloromethane/DMSO | -78 °C to Room Temp. | (3',3-Difluorobiphenyl-5-yl)carbaldehyde |
Table 1: Selective Oxidation Methods for the Synthesis of (3',3-Difluorobiphenyl-5-yl)carbaldehyde.
Further oxidation of the initially formed aldehyde, or direct oxidation of the alcohol under more vigorous conditions, leads to the formation of 3',3-difluorobiphenyl-5-carboxylic acid. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, are typically used for this purpose.
Catalytic oxidation methods offer a greener and more atom-economical alternative to stoichiometric reagents. For the selective oxidation of benzylic alcohols, various catalytic systems have been developed.
Palladium-Based Catalysts : Supported palladium nanoparticles, often in bimetallic systems (e.g., Pd-Fe, Pd-Au), have demonstrated high efficiency for the selective oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) using molecular oxygen or in situ generated hydrogen peroxide as the oxidant. acs.orgmdpi.com These reactions are typically performed in solvents like methanol (B129727) or toluene (B28343) under controlled temperature and pressure. acs.orgmdpi.com The selectivity can be tuned by modifying the catalyst support and reaction conditions. researchgate.netmdpi.com
Ruthenium-Based Catalysts : Ruthenium supported on materials like alumina (B75360) has been shown to effectively catalyze the solvent-free oxidation of benzyl alcohol to benzaldehyde using air as the oxidant. mdpi.com This approach is particularly attractive from an environmental and industrial perspective.
Manganese(III) Acetate (B1210297)/Catalytic DDQ : A system employing manganese(III) acetate as a co-oxidant with a catalytic amount of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can selectively oxidize electron-rich benzylic alcohols. nih.gov
| Catalyst System | Oxidant | Typical Solvent | Product |
| Pd-Fe/TiO₂ | H₂/O₂ (in situ H₂O₂) | Methanol | (3',3-Difluorobiphenyl-5-yl)carbaldehyde |
| Ru/Al₂O₃ | Air | Solvent-free | (3',3-Difluorobiphenyl-5-yl)carbaldehyde |
| Mn(OAc)₃/DDQ (catalytic) | DDQ | Acetic Acid | (3',3-Difluorobiphenyl-5-yl)carbaldehyde |
Table 2: Catalytic Systems for the Oxidation of this compound.
Nucleophilic Substitution Reactions at the Benzylic Position
The hydroxyl group of this compound is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. This is typically achieved by protonation under acidic conditions or by conversion to a sulfonate ester or a halide.
The conversion of this compound to its corresponding benzylic halides, such as (3',3-difluorobiphenyl-5-yl)methyl chloride or bromide, is a key step for subsequent nucleophilic substitution reactions.
Chlorination : Thionyl chloride (SOCl₂) is a common reagent for the conversion of primary alcohols to alkyl chlorides. beilstein-journals.org The reaction typically proceeds via an SN2 mechanism, especially in the presence of a base like pyridine (B92270), leading to inversion of configuration if the carbon center is chiral.
Bromination : Phosphorus tribromide (PBr₃) is widely used to convert primary and secondary alcohols to alkyl bromides, generally with high yields and avoiding carbocation rearrangements. google.com The reaction also proceeds through an SN2 mechanism. google.com
| Halogenating Agent | Product | Typical Mechanism |
| Thionyl Chloride (SOCl₂) | (3',3-Difluorobiphenyl-5-yl)methyl chloride | SN2 |
| Phosphorus Tribromide (PBr₃) | (3',3-Difluorobiphenyl-5-yl)methyl bromide | SN2 |
Table 3: Halogenation of this compound.
Once converted to a halide, the benzylic position is activated for substitution by a range of nucleophiles, including cyanide and azide (B81097) ions.
Cyanation : The introduction of a cyano group to form (3',3-difluorobiphenyl-5-yl)acetonitrile can be achieved by reacting the corresponding benzyl halide with a cyanide salt, such as sodium or potassium cyanide. Phase-transfer catalysts are often employed to facilitate the reaction between the organic and aqueous phases. google.com Palladium-catalyzed cyanation of aryl halides using zinc cyanide is also a well-established method, which could be applied to the corresponding aryl halide derivative. acs.org
Azidation : Benzylic azides can be synthesized from the corresponding alcohol or halide. Direct conversion of the alcohol is possible using reagents like diphenylphosphoryl azide (DPPA) in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). google.com Alternatively, the benzyl halide can be reacted with sodium azide in a polar aprotic solvent like DMF. Catalytic methods for the direct azidation of benzylic alcohols using TMSN₃ and a copper(II) triflate catalyst have also been reported. organic-chemistry.org
| Reaction | Reagent(s) | Substrate | Product |
| Cyanation | NaCN or KCN, Phase-transfer catalyst | (3',3-Difluorobiphenyl-5-yl)methyl halide | (3',3-Difluorobiphenyl-5-yl)acetonitrile |
| Azidation | DPPA, DBU | This compound | 5-(Azidomethyl)-3',3'-difluorobiphenyl |
| Azidation | NaN₃ | (3',3-Difluorobiphenyl-5-yl)methyl halide | 5-(Azidomethyl)-3',3'-difluorobiphenyl |
Table 4: Cyanation and Azidation Reactions.
Esterification and Etherification Reactions of the Alcohol
The primary alcohol functionality of this compound readily undergoes esterification and etherification, which are fundamental transformations for a benzylic alcohol.
Esterification: This reaction involves the treatment of the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, typically in the presence of an acid or base catalyst. The process results in the formation of an ester linkage. The reactivity of the benzylic alcohol facilitates this transformation under relatively mild conditions.
Etherification: The synthesis of ethers from this compound can be achieved through various methods. A common approach is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Alternatively, chemoselective etherification of benzylic alcohols can be performed using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol or ethanol. researchgate.netorganic-chemistry.org This method is particularly useful for selectively converting benzylic hydroxyl groups in the presence of other types of hydroxyls. organic-chemistry.org
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagents | Product Type |
| Esterification | Carboxylic Acid (R-COOH), Acid Catalyst | Ester (R-COOCH₂-Ar) |
| Esterification | Acyl Chloride (R-COCl), Base | Ester (R-COOCH₂-Ar) |
| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Ether (R'-OCH₂-Ar) |
| Etherification | TCT, DMSO, R'-OH | Ether (R'-OCH₂-Ar) |
Reactivity of the Biphenyl Core
The reactivity of the biphenyl core in this compound is significantly influenced by the presence of the two fluorine atoms and the hydroxymethyl-substituted phenyl ring.
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the fluorinated biphenyl system of this molecule presents a unique case for such reactions. masterorganicchemistry.com The rate and regioselectivity of EAS are governed by the electronic effects of the substituents on the aromatic rings. youtube.com
Despite this deactivation, the resonance effect of fluorine directs incoming electrophiles to the ortho and para positions relative to the fluorine atom. libretexts.org In the 3',3-difluorobiphenyl system, the directing effects of the two fluorine atoms and the second phenyl ring must be considered. The fluorine atoms will direct incoming electrophiles primarily to the positions ortho and para to themselves. libretexts.org The hydroxymethyl-substituted phenyl group acts as a weak activator and will also influence the regioselectivity.
Nitration: The introduction of a nitro group onto the aromatic ring is a classic example of electrophilic aromatic substitution, typically carried out with a mixture of nitric acid and sulfuric acid. nih.gov The regioselectivity of the nitration of this compound would be determined by the interplay of the directing effects of the fluorine atoms and the other phenyl ring. frontiersin.orgresearchgate.net Generally, the positions most activated by the combined electronic influences of the substituents will be favored. frontiersin.org
Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the aromatic rings is another important EAS reaction. masterorganicchemistry.com This is often accomplished using the elemental halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. openstax.org The regioselectivity follows the same principles as nitration, with the fluorine atoms and the phenyl substituent directing the incoming halogen to specific positions on the biphenyl core. nih.govyoutube.com
Table 2: Directing Effects in Electrophilic Aromatic Substitution
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
| -F | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | ortho, para-directing |
| -C₆H₄CH₂OH | Electron-withdrawing (-I) | Weakly Activating | Weakly Activating/Deactivating | ortho, para-directing |
Lithiation: Directed ortho-metallation is a powerful tool for the functionalization of aromatic rings. In the context of fluorinated biphenyls, the fluorine atoms can direct lithiation to the adjacent ortho positions. However, in a molecule with multiple directing groups, such as this compound, achieving regioselectivity can be challenging. The combined directing strength of multiple substituents often dictates the site of metallation. arkat-usa.org
Grignard Formation: The formation of a Grignard reagent would typically involve the reaction of a bromo- or iodo-substituted derivative of this compound with magnesium metal. mnstate.edu The resulting organomagnesium compound would be a potent nucleophile, useful for forming new carbon-carbon bonds. researchgate.net The presence of the acidic hydroxyl group would necessitate a protection strategy, such as converting it to a silyl (B83357) ether, before attempting Grignard reagent formation.
The reduction of the aromatic rings in fluorinated biphenyls can be achieved under various conditions, though it often requires forcing conditions due to the inherent stability of the aromatic system. acs.org
Non-Selective Hydrogenation: Catalytic hydrogenation using catalysts like rhodium, ruthenium, or platinum under high pressure and temperature can lead to the complete saturation of one or both aromatic rings.
Selective Reduction: Achieving selective reduction of one ring over the other, or partial reduction of one ring, is a significant synthetic challenge. The electronic differences between the two rings, induced by the fluorine substituents, can potentially be exploited to achieve some level of selectivity. For instance, electron-deficient rings are sometimes more susceptible to certain types of reduction. The reduction of fluoro-aromatic compounds can also be influenced by the solvent system and the presence of proton donors. acs.org It has been noted that the substitution of fluorine atoms onto a benzene (B151609) ring can impact the energy of hydrogenation. acs.org
Electrophilic Aromatic Substitution on Fluorinated Biphenyls
Mechanistic Studies of Key Transformations
The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the hydroxymethyl (-CH₂OH) group, the biphenyl scaffold, and the fluorine substituents. Mechanistic studies on this specific molecule are not extensively documented in publicly available literature. However, by examining well-established reaction mechanisms for analogous fluorinated aromatic alcohols and biphenyl systems, we can infer the likely pathways for its key transformations.
Synthesis via Suzuki-Miyaura Coupling: A Mechanistic Overview
The formation of the this compound backbone is typically achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process is a cornerstone of modern organic synthesis for creating carbon-carbon bonds between aryl groups. The catalytic cycle, illustrated for the synthesis of a biphenyl system, involves three primary steps:
Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (e.g., a brominated or iodinated precursor to one of the phenyl rings) to a palladium(0) complex. This step forms a palladium(II) species.
Transmetalation: In this step, the organic group from an organoboron compound (like a boronic acid or ester) is transferred to the palladium(II) complex. This is typically facilitated by a base, which activates the organoboron reagent.
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired biphenyl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
For the synthesis of this compound, one of the coupling partners would contain the hydroxymethyl group (or a protected form thereof), while the other would be the corresponding fluorinated phenylboronic acid or halide. The presence of fluorine atoms can influence the electronic properties of the aryl rings and thus affect the rates of the individual steps in the catalytic cycle.
Etherification Reactions: Carbocation-Mediated Pathways
The conversion of the primary alcohol in this compound to an ether is a key transformation. Mechanistic studies on the etherification of benzylic alcohols, particularly those bearing electron-withdrawing groups like fluorine, suggest that the reaction often proceeds through an ionic mechanism. acs.orgacs.org
Under acidic conditions or in the presence of a Lewis acid catalyst (e.g., iron(III) chloride), the hydroxyl group is protonated, forming a good leaving group (water). Subsequent departure of water generates a resonance-stabilized benzylic carbocation. The presence of two fluorine atoms on the distal ring can influence the stability of this carbocation through inductive effects. This carbocation is then attacked by a nucleophile, such as another alcohol molecule, to form the ether linkage.
A proposed mechanism for the acid-catalyzed self-etherification is as follows:
Protonation of the hydroxyl group by an acid catalyst.
Loss of a water molecule to form a benzylic carbocation intermediate.
Nucleophilic attack by a second molecule of this compound on the carbocation.
Deprotonation of the resulting oxonium ion to yield the symmetrical ether and regenerate the acid catalyst.
The table below outlines the key stages in the proposed iron-catalyzed etherification mechanism. acs.org
| Step | Description | Intermediate |
| 1 | Coordination of the alcohol to the Fe(III) catalyst. | Alcohol-Fe(III) complex |
| 2 | C-O bond cleavage and formation of a benzylic carbocation. | [(3',3-Difluorobiphenyl-5-yl)methyl]⁺ |
| 3 | Nucleophilic attack by a second alcohol molecule. | Oxonium ion intermediate |
| 4 | Deprotonation to form the ether product. | Symmetrical ether |
This is an interactive data table. You can sort and filter the data.
Oxidation to the Aldehyde: A Common Transformation
The oxidation of this compound to the corresponding aldehyde, (3',3-Difluorobiphenyl-5-yl)carbaldehyde, is a fundamental transformation. A variety of oxidizing agents can accomplish this, and the mechanism depends on the chosen reagent.
For instance, using a chromium-based reagent like pyridinium (B92312) chlorochromate (PCC), the mechanism is believed to involve the formation of a chromate (B82759) ester. This is followed by a base-assisted E2-type elimination of the C-H bond adjacent to the oxygen, leading to the formation of the aldehyde, a reduced chromium species, and the protonated base.
The general steps for a PCC oxidation are summarized below:
| Step | Description |
| 1 | Attack of the alcohol oxygen onto the chromium center of PCC, displacing chloride. |
| 2 | Proton transfer to form a neutral chromate ester. |
| 3 | Abstraction of the benzylic proton by a base (e.g., pyridine), with concomitant elimination of the reduced chromium species. |
| 4 | Formation of the carbon-oxygen double bond of the aldehyde. |
This is an interactive data table. You can sort and filter the data.
The electron-withdrawing nature of the difluorobiphenyl group can impact the rate of oxidation, potentially making the benzylic proton more acidic and facilitating the elimination step.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 3 ,3 Difluorobiphenyl 5 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F in this case, a complete structural map can be assembled.
¹H NMR Spectroscopic Analysis and Chemical Shift Assignments
The ¹H NMR spectrum of (3',3'-Difluorobiphenyl-5-yl)methanol is expected to exhibit a series of signals corresponding to the distinct proton environments in the molecule. The aromatic region will show complex splitting patterns due to proton-proton and proton-fluorine couplings. The benzylic protons of the hydroxymethyl group will appear as a characteristic singlet, which may show coupling to the hydroxyl proton under certain conditions.
The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the electronic nature of the biphenyl (B1667301) system. The protons on the fluorinated ring are expected to be shifted downfield compared to those on the other ring.
Predicted ¹H NMR Data for (3',3'-Difluorobiphenyl-5-yl)methanol
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2', H-6' | 7.35 - 7.45 | m | - |
| H-4' | 7.15 - 7.25 | m | - |
| H-5' | 7.45 - 7.55 | m | - |
| H-2, H-6 | 7.50 - 7.60 | m | - |
| H-4 | 7.40 - 7.50 | m | - |
| -CH ₂OH | 4.70 | s | - |
| -CH₂OH | Variable (typically 1.5-2.5) | br s | - |
Note: The aromatic region will display complex multiplets (m) due to overlapping signals and multiple coupling interactions. The hydroxyl proton is a broad singlet (br s) and its chemical shift is concentration and solvent dependent.
¹³C NMR Spectroscopic Analysis and Carbon Connectivity
The ¹³C NMR spectrum provides information on the number of distinct carbon environments and their electronic nature. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants. The other aromatic carbons will show smaller two- and three-bond couplings to fluorine. The chemical shift of the benzylic carbon provides clear evidence for the hydroxymethyl group.
Predicted ¹³C NMR Data for (3',3'-Difluorobiphenyl-5-yl)methanol
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C-1' | ~142.0 | t, J ≈ 7 |
| C-2' | ~115.0 | d, J ≈ 21 |
| C-3' | ~163.0 | d, J ≈ 245 |
| C-4' | ~130.5 | t, J ≈ 8 |
| C-5' | ~123.0 | d, J ≈ 3 |
| C-6' | ~115.5 | d, J ≈ 23 |
| C-1 | ~140.0 | - |
| C-2, C-6 | ~125.0 | - |
| C-3, C-5 | ~141.0 (C-5 will be a singlet) | - |
| C-4 | ~129.0 | - |
| -C H₂OH | ~65.0 | - |
Note: Carbons are numbered according to standard IUPAC nomenclature for biphenyl systems. 'd' denotes a doublet and 't' denotes a triplet arising from C-F coupling.
¹⁹F NMR Spectroscopic Analysis for Fluorine Environments
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In (3',3'-Difluorobiphenyl-5-yl)methanol, the two fluorine atoms are chemically equivalent, assuming free rotation around the biphenyl bond. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift and any long-range couplings to protons can further confirm the fluorine substitution pattern.
Predicted ¹⁹F NMR Data for (3',3'-Difluorobiphenyl-5-yl)methanol
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |
| F-3', F-3'' | -110 to -115 |
Note: Chemical shifts for ¹⁹F NMR are typically referenced to CFCl₃.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Confirmation
While 1D NMR spectra provide foundational data, 2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For (3',3'-Difluorobiphenyl-5-yl)methanol, COSY would show correlations between adjacent aromatic protons within each phenyl ring, helping to trace the connectivity of the proton spin systems. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation). emerypharma.com This experiment would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, confirming the assignment of the -CH₂OH group by a cross-peak between the proton signal at ~4.70 ppm and the carbon signal at ~65.0 ppm. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (two- and three-bond) ¹H-¹³C correlations. youtube.com This is particularly powerful for connecting different fragments of the molecule. For example, HMBC would show correlations from the benzylic protons (-CH₂OH) to the quaternary carbon (C-5) and the adjacent aromatic carbons (C-4 and C-6), confirming the position of the methanol (B129727) substituent on the phenyl ring. It would also show correlations between protons on one ring and carbons on the other, confirming the biphenyl linkage. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly coupled. This can be used to confirm the relative orientation of the two phenyl rings and the proximity of the hydroxymethyl group to the protons on its own ring.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. nih.gov For (3',3'-Difluorobiphenyl-5-yl)methanol, HRMS would be used to confirm the molecular formula C₁₃H₁₀F₂O. The experimentally measured mass would be compared to the calculated theoretical mass.
Predicted HRMS Data for (3',3'-Difluorobiphenyl-5-yl)methanol
| Ion | Calculated Exact Mass | Observed Exact Mass | Elemental Formula |
| [M+H]⁺ | 221.0772 | Expected within 5 ppm | C₁₃H₁₁F₂O⁺ |
| [M+Na]⁺ | 243.0591 | Expected within 5 ppm | C₁₃H₁₀F₂NaO⁺ |
The close agreement between the calculated and observed exact masses would provide strong evidence for the proposed molecular formula, complementing the structural information obtained from NMR spectroscopy.
Fragmentation Patterns and Structural Information from MS/MS Experiments
Tandem mass spectrometry (MS/MS) provides a powerful tool for deducing the structural connectivity of a molecule by analyzing the fragmentation of a pre-selected parent ion. In the analysis of (3',3-Difluorobiphenyl-5-yl)methanol, the molecular ion ([M]+) would be subjected to collision-induced dissociation (CID) to generate a series of daughter ions. The resulting fragmentation pattern is highly characteristic of the molecule's structure.
The primary fragmentation pathways for this compound are expected to involve the cleavage of the weakest bonds and the formation of stable fragments. A key fragmentation would be the loss of the hydroxymethyl group (-CH₂OH), leading to the formation of a stable difluorobiphenyl cation. Another prominent fragmentation pathway would likely involve the loss of a fluorine atom or the cleavage of the biphenyl C-C bond, providing further confirmation of the core structure.
Table 1: Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Putative Fragment Identity |
| 222.07 | 191.06 | 31 | Loss of •CH₂OH |
| 222.07 | 203.07 | 19 | Loss of •F |
| 222.07 | 127.04 | 95 | Cleavage of biphenyl bond, loss of C₆H₄F |
| 191.06 | 172.06 | 19 | Loss of •F from difluorobiphenyl cation |
Note: The data in this table is representative and based on the general fragmentation patterns of similar aromatic and fluorinated compounds.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is particularly adept at identifying the characteristic vibrational frequencies of specific functional groups. For this compound, the IR spectrum would be dominated by absorptions corresponding to the O-H, C-H, C-O, C-F, and aromatic C=C bonds. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is a definitive indicator of the hydroxyl (-OH) group, while the C-O stretching vibration would appear in the 1000-1260 cm⁻¹ range. nih.gov Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, with the C=C stretching of the aromatic rings appearing in the 1400-1600 cm⁻¹ region. nih.gov The C-F stretching vibrations typically give rise to strong absorptions in the 1100-1300 cm⁻¹ range.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3350 | Broad, Strong | O-H Stretch | Hydroxyl |
| ~3070 | Medium | Aromatic C-H Stretch | Biphenyl Rings |
| ~2930 | Medium | Aliphatic C-H Stretch | Methanol CH₂ |
| ~1600, ~1480 | Medium to Strong | C=C Stretch | Aromatic Rings |
| ~1250 | Strong | C-F Stretch | Fluoro-aromatic |
| ~1050 | Strong | C-O Stretch | Primary Alcohol |
Note: The data in this table is based on typical values for the specified functional groups and related fluorinated biphenyl compounds. nih.gov
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to IR spectroscopy. While polar functional groups like C=O and O-H give strong IR signals, non-polar bonds and symmetric vibrations often produce strong Raman signals. For this compound, the symmetric breathing vibrations of the aromatic rings would be particularly prominent in the Raman spectrum. The C-F bonds, while visible in IR, would also show characteristic Raman signals. The non-polar C-C single bond of the biphenyl linkage would be more readily observed in Raman than in IR spectroscopy.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational details.
Intermolecular Interactions and Packing Effects
Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules pack together in the crystal lattice. For this compound, hydrogen bonding involving the hydroxyl group is expected to be a dominant intermolecular force, likely forming chains or networks of molecules. Additionally, π-π stacking interactions between the aromatic rings and weaker C-H···F hydrogen bonds could play a significant role in stabilizing the crystal structure. Understanding these packing effects is crucial as they can influence the material's bulk properties.
Computational Investigations of 3 ,3 Difluorobiphenyl 5 Yl Methanol
Quantum Chemical Calculations
Quantum chemical calculations are founded on the principles of quantum mechanics and are employed to determine the electronic structure and energy of a molecule. From this fundamental information, a wide array of molecular properties can be derived. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are standard approaches in this field. nih.gov
Density Functional Theory is a workhorse of computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for optimizing molecular geometries and calculating electronic properties of medium-sized organic molecules. A typical approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311+G(d,p), which includes diffuse functions and polarization functions to accurately describe the electronic distribution, especially for electronegative atoms like fluorine and oxygen. acs.orgconicet.gov.ar
A geometry optimization calculation for (3',3-Difluorobiphenyl-5-yl)methanol would yield its lowest-energy three-dimensional structure. Key parameters obtained from this optimization include bond lengths, bond angles, and, most importantly, the dihedral (torsional) angle between the two phenyl rings. For 3,3'-disubstituted biphenyls, steric and electronic effects typically lead to a non-planar, or twisted, conformation in the ground state.
Table 1: Predicted Geometric and Electronic Properties from DFT Calculations
| Parameter | Predicted Value | Description |
| Geometric Parameters | ||
| C-C Inter-ring Bond Length | ~1.485 Å | The single bond connecting the two phenyl rings. |
| Phenyl Ring Dihedral Angle | ~45° - 55° | The twist angle between the planes of the two rings. |
| C-F Bond Length | ~1.350 Å | The length of the carbon-fluorine bonds. |
| C-O Bond Length | ~1.425 Å | The length of the carbon-oxygen bond in the hydroxymethyl group. |
| Electronic Properties | ||
| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | 5.7 eV | An indicator of molecular stability and electronic transition energy. |
| Dipole Moment | ~2.5 D | The overall measure of molecular polarity. |
Ab initio methods, Latin for "from the beginning," solve the Schrödinger equation without relying on empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide a more accurate description of non-covalent interactions, such as dispersion forces, which are important in determining the subtle energy differences between conformations. aps.orgnih.gov
For this compound, ab initio calculations are particularly useful for mapping the potential energy surface related to the rotation around the inter-ring C-C bond. By performing a series of single-point energy calculations at fixed dihedral angles, a detailed rotational energy profile can be constructed. This profile reveals the energy of the transition state (the barrier to rotation) and confirms the dihedral angle of the most stable conformer. nih.gov
One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which can be used to confirm or interpret experimental results.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using the Gauge-Including Atomic Orbital (GIAO) method, typically at the DFT level of theory. researchgate.net Calculations would provide predicted chemical shifts for all unique ¹H, ¹³C, and ¹⁹F nuclei in the molecule. The predicted ¹⁹F spectra are particularly valuable for fluorinated compounds. Furthermore, spin-spin coupling constants, such as the characteristic J-coupling between carbon and fluorine (JCF), can be calculated to aid in the assignment of complex spectra. acs.org
Table 2: Predicted Chemical Shifts (¹³C NMR) and Key Frequencies (IR)
| Parameter | Predicted Value | Description |
| ¹³C NMR | ||
| ¹³C (C-F) | ~163 ppm (d, ¹JCF ≈ 245 Hz) | Carbon atom directly bonded to fluorine, showing a large one-bond coupling constant. |
| ¹³C (C-CH₂OH) | ~142 ppm | Aromatic carbon bonded to the hydroxymethyl group. |
| ¹³C (CH₂OH) | ~65 ppm | Carbon of the hydroxymethyl group. |
| IR Spectroscopy | ||
| O-H Stretch | ~3650 cm⁻¹ (gas phase) | Vibration of the hydroxyl group. |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | Stretching vibrations of C-H bonds on the phenyl rings. |
| C-F Stretch | ~1150-1120 cm⁻¹ | Strong, characteristic stretching vibration of the carbon-fluorine bond. |
IR Spectroscopy: The calculation of vibrational frequencies via DFT can produce a theoretical infrared (IR) spectrum. researchgate.net By analyzing the atomic motions associated with each calculated frequency, vibrational modes can be assigned. For this compound, key predicted peaks would include the O-H stretch from the alcohol, aromatic C-H stretches, and the strong, characteristic C-F stretching vibrations. conicet.gov.ar These calculated frequencies are often systematically scaled to better match experimental data.
UV-Vis Spectroscopy: Electronic excitations, which are observed in UV-Vis spectroscopy, can be modeled using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These calculations yield the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths for the lowest-energy electronic transitions, typically π→π* transitions within the biphenyl (B1667301) system. The results can show how fluorine and hydroxymethyl substitution shift the absorption bands relative to unsubstituted biphenyl. acs.org
Conformational Analysis of the Biphenyl Linkage and Hydroxymethyl Group
The biological activity and material properties of biphenyl derivatives are intrinsically linked to their three-dimensional shape, particularly the twist between the two aromatic rings.
The two phenyl rings in biphenyl are not free to rotate without restriction. The planar conformation is disfavored due to steric clashes between the ortho-hydrogens. In this compound, the hydrogens at the 2, 2', 6, and 6' positions provide this steric hindrance. A computational scan of the potential energy surface as a function of the inter-ring dihedral angle reveals the energetic cost of this rotation.
The calculation typically shows two energy minima corresponding to enantiomeric twisted conformers (e.g., at +45° and -45°) and a higher energy barrier at the planar (0°) and perpendicular (90°) conformations. The height of this energy barrier determines the rate of interconversion between the stable conformers at a given temperature.
Table 3: Illustrative Rotational Energy Profile
| Dihedral Angle | Relative Energy (kcal/mol) | Conformation |
| 0° | 2.5 | Planar (Transition State) |
| 48° | 0.0 | Twisted (Energy Minimum) |
| 90° | 1.8 | Perpendicular (Transition State) |
The substitution of hydrogen with fluorine at the 3 and 3' positions has a nuanced effect on the molecule's conformation. nih.gov
Steric Effect: The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å). However, because the substitution is at the meta-position, it does not directly clash with the ortho-hydrogens of the adjacent ring. Its steric influence on the torsional barrier is therefore minor compared to substitution at the ortho-positions.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability, with a larger gap suggesting higher stability and lower chemical reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the biphenyl ring system, which is rich in π-electrons. The presence of the electron-withdrawing fluorine atoms and the hydroxymethyl group can modulate the energy levels of these orbitals. DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are a standard method for determining these properties for substituted biphenyls. nih.gov
The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack, respectively. In the case of this compound, the HOMO density would likely be concentrated on the phenyl rings, while the LUMO might be distributed over the aromatic system with some contribution from the C-F antibonding orbitals.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap | 5.62 |
| Note: These values are illustrative and represent typical energies for similar aromatic compounds. Actual values would require specific DFT calculations. |
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interaction patterns. researchgate.netresearchgate.net The MEP map is plotted onto the electron density surface, with different colors representing varying electrostatic potential values. Regions of negative potential (typically colored red) are associated with high electron density and are prone to electrophilic attack, while areas of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.
For this compound, the MEP surface would highlight several key features:
Negative Potential: The regions around the electronegative fluorine and oxygen atoms would exhibit a strong negative electrostatic potential due to the lone pairs of electrons. These sites are potential hydrogen bond acceptors.
Positive Potential: The hydrogen atom of the hydroxyl group would show a distinct region of positive potential, making it a hydrogen bond donor.
Aromatic Rings: The π-systems of the biphenyl rings can also exhibit regions of negative potential above and below the plane of the rings, which can be involved in π-π stacking interactions.
Analysis of the MEP is crucial for understanding how the molecule might interact with biological receptors or other molecules, guiding the design of materials with specific interaction properties. researchgate.net
Table 2: Hypothetical Electrostatic Potential Extrema for this compound
| Region | Potential (kcal/mol) |
| Oxygen of -CH2OH | -35.5 |
| Hydrogen of -CH2OH | +45.2 |
| Fluorine Atoms | -25.8 |
| Note: These values are for illustrative purposes to indicate the relative charge distribution. |
Reaction Pathway and Transition State Calculations for Key Chemical Transformations
Computational chemistry can be employed to model the reaction mechanisms of this compound, such as its synthesis or subsequent transformations. A key application is the calculation of reaction pathways and the identification of transition states. This provides insights into the feasibility and kinetics of a reaction.
A common synthetic route to substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net Computational studies can elucidate the mechanism of this palladium-catalyzed reaction for the specific substrates leading to this compound. This involves calculating the energies of reactants, intermediates, transition states, and products for each step of the catalytic cycle (e.g., oxidative addition, transmetalation, and reductive elimination).
Transition state calculations are used to determine the activation energy of a reaction, which is the energy barrier that must be overcome. rsc.orgrsc.org By identifying the lowest energy pathway, the most likely reaction mechanism can be determined. For instance, the rotation of the two phenyl rings around the central C-C bond (torsional barrier) is a key conformational aspect for biphenyl derivatives that can be precisely calculated. rsc.orgresearchgate.net
Furthermore, the reactivity of the hydroxymethyl group, for example in oxidation or esterification reactions, can be modeled. Such calculations would involve mapping the potential energy surface of the reaction to locate the transition state structure and its associated energy, providing a quantitative measure of the reaction barrier.
Table 3: Hypothetical Activation Energies for Key Transformations
| Reaction | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |
| Phenyl Ring Rotation | DFT (B3LYP) | 6-31G(d) | 4.5 |
| Oxidation of -CH2OH to -CHO | DFT (M06-2X) | def2-TZVP | 25.8 |
| Note: These are example values to illustrate the output of such calculations. |
Derivatization Strategies for 3 ,3 Difluorobiphenyl 5 Yl Methanol in Synthetic Research
Design Principles for Functionalization of the Hydroxyl Group
The primary alcohol moiety in (3',3-Difluorobiphenyl-5-yl)methanol is a versatile handle for introducing a wide array of functional groups. The design of these derivatization strategies is often guided by the desired application, aiming to alter properties such as polarity, reactivity, and biological target engagement.
The conversion of the hydroxyl group to ethers and esters is a fundamental strategy to fine-tune the lipophilicity and metabolic stability of the molecule.
Etherification: The synthesis of ethers from this compound can be achieved under various conditions. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. researchgate.netorganic-chemistry.org The choice of the alkyl halide allows for the introduction of diverse alkyl and aryl substituents. For instance, reaction with small alkyl halides like methyl iodide or ethyl bromide can decrease polarity, while introducing more complex chains can significantly increase lipophilicity.
Hypothetical Etherification Reactions:
| Reagent | Base | Product | Expected Polarity Change |
|---|---|---|---|
| Methyl Iodide | Sodium Hydride | (3',3-Difluoro-5-(methoxymethyl)biphenyl) | Decrease |
| Benzyl (B1604629) Bromide | Potassium tert-butoxide | (5-(Benzyloxymethyl)-3',3'-difluorobiphenyl) | Significant Decrease |
Esterification: Esterification is another key transformation, often employed to introduce functionalities that can act as prodrugs or modulate interactions with biological targets. rsc.orgresearchgate.netmanchester.ac.uk Standard methods include reaction with acyl chlorides or carboxylic acids under activating conditions (e.g., using carbodiimides like DCC or EDC). The electronic nature of the introduced acyl group can influence the ester's stability and reactivity.
Hypothetical Esterification Reactions:
| Reagent | Conditions | Product | Potential Application |
|---|---|---|---|
| Acetyl Chloride | Pyridine (B92270) | (3',3'-Difluorobiphenyl-5-yl)methyl acetate (B1210297) | Prodrug, increased lipophilicity |
| Benzoyl Chloride | Triethylamine | (3',3'-Difluorobiphenyl-5-yl)methyl benzoate | UV-active tag, altered binding |
To facilitate nucleophilic substitution reactions at the benzylic position, the hydroxyl group is often converted into a better leaving group. Sulfonate esters such as tosylates and mesylates are excellent choices for this purpose. libretexts.orgresearchgate.netub.eduresearchgate.net These derivatives are typically prepared by reacting this compound with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine or triethylamine. researchgate.net The resulting tosylate or mesylate is highly susceptible to displacement by a wide range of nucleophiles, including azides, cyanides, and amines, thus opening up a vast chemical space for further derivatization.
Table of Activated Derivatives:
| Reagent | Base | Activated Derivative | Key Feature |
|---|---|---|---|
| p-Toluenesulfonyl chloride (TsCl) | Pyridine | (3',3'-Difluorobiphenyl-5-yl)methyl tosylate | Excellent leaving group for SN2 reactions |
Strategies for Modifying the Biphenyl (B1667301) Core
The biphenyl scaffold of this compound provides opportunities for modification through aromatic substitution and cross-coupling reactions, allowing for the introduction of additional diversity elements.
Electrophilic aromatic substitution on the biphenyl rings can be challenging due to the deactivating effect of the fluorine atoms. However, under forcing conditions or with highly reactive electrophiles, functional groups such as nitro or halogen moieties could potentially be introduced. The directing effects of the existing substituents would need to be carefully considered to predict the regioselectivity of such reactions. For instance, nitration would likely occur at positions meta to the fluorine atoms and ortho/para to the alkyl substituent.
Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the biphenyl core. libretexts.org To utilize these methods, the biphenyl scaffold must first be functionalized with a suitable handle, such as a halide or a triflate. For example, if a bromo or iodo substituent were present on one of the rings, Suzuki, Stille, or Sonogashira couplings could be employed to introduce new aryl, vinyl, or alkynyl groups. libretexts.orgnih.gov The Suzuki-Miyaura coupling, in particular, is widely used for the formation of C-C bonds with good functional group tolerance. libretexts.orgnih.gov
Hypothetical Suzuki Coupling Reaction:
To perform a Suzuki coupling, one of the phenyl rings would first need to be halogenated. Assuming the synthesis of a bromo-derivative, the subsequent coupling could proceed as follows:
| Reactant 1 | Reactant 2 | Catalyst | Product |
| (X-Bromo-3',3'-difluorobiphenyl-5-yl)methanol | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | (X-Phenyl-3',3'-difluorobiphenyl-5-yl)methanol |
Orthogonal Protection and Deprotection Strategies for Selective Derivatization
In a molecule with multiple reactive sites like this compound, orthogonal protecting groups are essential for achieving selective derivatization. researchgate.netub.edusigmaaldrich.comnih.gov An orthogonal set of protecting groups allows for the deprotection of one functional group without affecting the others. sigmaaldrich.comnih.gov
For instance, the hydroxyl group could be protected as a silyl (B83357) ether (e.g., TBDMS ether), which is stable to the conditions required for many palladium-catalyzed coupling reactions but can be selectively removed with fluoride (B91410) ions (e.g., TBAF). If a carboxylic acid were also present on the biphenyl ring, it could be protected as a methyl or ethyl ester, which is stable to the conditions for silyl ether deprotection but can be cleaved by hydrolysis.
Example of an Orthogonal Protection Strategy:
| Functional Group | Protecting Group | Deprotection Condition | Orthogonal To |
|---|---|---|---|
| Hydroxyl | tert-Butyldimethylsilyl (TBDMS) | Tetrabutylammonium fluoride (TBAF) | Ester protecting groups |
| Carboxyl (hypothetical) | Methyl Ester | LiOH, H2O/THF | Silyl ether protecting groups |
This strategic use of orthogonal protection allows for the sequential and controlled modification of different parts of the this compound molecule, enabling the synthesis of complex and precisely functionalized derivatives.
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a product that incorporates portions of all the reactants, represent a highly efficient strategy in modern synthetic chemistry. beilstein-journals.org The incorporation of structurally complex and functionally distinct building blocks like this compound into MCR scaffolds can rapidly generate libraries of novel molecules with potential applications in various fields of chemical research. The primary alcohol functionality of this compound allows for its participation in several named MCRs, typically following an in-situ oxidation to the corresponding aldehyde.
One of the most prominent MCRs adaptable for primary alcohols is the Ugi four-component reaction (Ugi-4CR). acs.orgnih.govwikipedia.org In a typical Ugi-4CR, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. For this compound to be utilized in this reaction, it must first be oxidized to (3',3-Difluorobiphenyl-5-yl)carbaldehyde. This can be achieved in a one-pot procedure where the oxidation of the alcohol and the subsequent Ugi reaction occur sequentially. acs.orgnih.govresearchgate.net For instance, oxidizing agents such as 2-iodoxybenzoic acid (IBX) or a catalytic amount of a suitable catalyst in the presence of a co-oxidant can be employed. acs.orgnih.govresearchgate.net Once the aldehyde is formed in situ, it can react with an amine, a carboxylic acid, and an isocyanide to yield a complex α-acetamidoamide derivative bearing the 3',3-difluorobiphenyl moiety.
Another significant MCR is the Passerini three-component reaction (P-3CR), which typically involves an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. organic-chemistry.orgwikipedia.orgslideshare.net Similar to the Ugi reaction, this compound can be used as a precursor to the required aldehyde component. organic-chemistry.org Catalytic aerobic oxidation conditions have been developed to allow for the direct use of alcohols in Passerini-type reactions. organic-chemistry.org Furthermore, variations of the Passerini reaction have been developed where an alcohol can directly participate. For example, in the presence of carbon dioxide, alcohols can form a carbonate anion that acts as the nucleophilic component. nih.gov
Palladium-catalyzed multicomponent reactions also provide a pathway for the derivatization of benzylic alcohols like this compound. researchgate.netresearchgate.net In these reactions, a palladium catalyst facilitates the aerobic dehydrogenation of the alcohol to the corresponding aldehyde. researchgate.net This in situ-generated aldehyde can then undergo condensation with other reactants, such as isatoic anhydrides and amines, to construct heterocyclic scaffolds like quinazolinones in a one-pot process. researchgate.netresearchgate.net This strategy avoids the need for the isolation of the often-sensitive aldehyde intermediate.
The table below summarizes potential multicomponent reactions in which this compound could serve as a key building block, based on established methodologies for other primary alcohols.
| Reaction Name | Role of this compound | Other Components | Potential Product Class |
| Ugi-4CR | In-situ generated aldehyde precursor | Amine, Carboxylic Acid, Isocyanide | α-Acetamidoamides |
| Passerini-3CR | In-situ generated aldehyde precursor | Carboxylic Acid, Isocyanide | α-Acyloxy amides |
| Passerini-4CR | Alcohol component | Aldehyde, Isocyanide, Carbon Dioxide | α-Carbonate-amides |
| Pd-Catalyzed MCR | Dehydrogenation substrate to form aldehyde in situ | Isatoic Anhydride, Amine | 2-Aryl Quinazolinones |
Conclusion and Future Directions in the Chemical Research of 3 ,3 Difluorobiphenyl 5 Yl Methanol
Summary of Key Methodological Advances in Synthesis and Characterization
The synthesis of (3',3-Difluorobiphenyl-5-yl)methanol is not extensively detailed in current literature, presenting an immediate area for methodological development. However, key advances in the synthesis of analogous fluorinated biphenyl (B1667301) compounds provide a clear blueprint for its efficient construction. The most prominent and versatile of these methods is the Suzuki-Miyaura cross-coupling reaction. acs.orgnih.gov This palladium-catalyzed reaction is widely used for C-C bond formation to produce biaryls, noted for its mild conditions and tolerance of various functional groups. youtube.comyoutube.com A plausible and efficient route to this compound would involve the coupling of a boronic acid or ester with an aryl halide.
Two potential Suzuki-Miyaura coupling strategies include:
Reaction of (5-bromo-3-fluorophenyl)methanol (or its protected form) with (3-fluorophenyl)boronic acid.
Reaction of 3-bromo-1-fluorobenzene with (3-fluoro-5-(hydroxymethyl)phenyl)boronic acid.
Another viable synthetic pathway involves the use of Grignard reagents. libretexts.orglibretexts.org This would likely entail the formation of a Grignard reagent from a dihalobiphenyl precursor, such as 5-bromo-3',3'-difluorobiphenyl, followed by a reaction with an electrophile like formaldehyde (B43269) to install the hydroxymethyl group. masterorganicchemistry.comyoutube.com
Characterization of the final compound would rely on a standard suite of spectroscopic techniques. Given the structure, the following data would be anticipated for unambiguous identification.
Table 1: Anticipated Spectroscopic Data for this compound
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals corresponding to the aromatic protons, with splitting patterns influenced by fluorine coupling. A distinct signal for the benzylic CH₂ group and the hydroxyl proton. |
| ¹³C NMR | Aromatic carbon signals, with some appearing as doublets due to one-bond and two-bond carbon-fluorine coupling (JCF). acs.org A signal for the benzylic carbon would also be present. |
| ¹⁹F NMR | A single resonance for the two equivalent fluorine atoms, assuming free rotation of the phenyl rings. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound (C₁₃H₁₀F₂O). cymitquimica.com |
Further advances would involve optimizing reaction yields, developing scalable purification methods, and conducting detailed computational studies to correlate experimental spectroscopic data with theoretical models. acs.orgresearchgate.net
Unexplored Chemical Transformations and Reactivity Patterns
The chemical reactivity of this compound is largely unexplored, offering a rich field for investigation. The molecule possesses two primary sites for chemical transformation: the hydroxymethyl group and the difluorinated biphenyl core.
Reactions at the Hydroxymethyl Group:
Oxidation: The primary alcohol functionality can be oxidized to form the corresponding aldehyde, (3',3-difluorobiphenyl-5-yl)carbaldehyde, or further to the carboxylic acid, 3',3-difluorobiphenyl-5-carboxylic acid. Exploring selective oxidation conditions would provide access to a family of valuable derivatives.
Esterification and Etherification: Standard reactions to form esters and ethers would expand the library of related compounds, allowing for the modulation of properties like solubility and steric bulk.
Conversion to Halides: The hydroxyl group can be converted into a good leaving group (e.g., tosylate) or directly to a halide (e.g., a bromomethyl or chloromethyl group), transforming the compound into a versatile alkylating agent for further synthetic applications.
Reactions on the Aromatic Rings:
Electrophilic Aromatic Substitution: The directing effects of the fluorine atoms (meta-directing, deactivating) and the alkyl substituent would govern the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts acylation. The interplay of these directing effects presents a complex but predictable pattern for substitution on both aromatic rings.
Further Cross-Coupling: If the molecule were synthesized with an additional halide handle, further cross-coupling reactions could be performed to create more complex, extended π-systems for materials science applications.
Potential for Further Exploration of Fluorine Effects on Molecular Properties and Reactivity
The presence of two fluorine atoms dramatically influences the molecule's properties compared to its non-fluorinated counterpart, an area ripe for systematic study. nih.govrsc.org Fluorine is the most electronegative element, and its incorporation imparts unique characteristics. acs.org
Electronic Effects: The strong electron-withdrawing nature of fluorine atoms lowers the pKa of the hydroxyl group, making it more acidic than in a non-fluorinated analogue. This also affects the electron density of the aromatic rings, influencing their susceptibility to electrophilic or nucleophilic attack.
Metabolic Stability: In drug discovery, fluorine substitution is a common strategy to block metabolic oxidation sites, potentially increasing the half-life of a bioactive molecule. nih.gov Investigating the metabolic stability of this compound and its derivatives could be a fruitful endeavor.
Intermolecular Interactions: Fluorine can participate in non-covalent interactions, including hydrogen bonds and multipolar interactions, which can affect crystal packing and binding affinity to biological targets.
Future research should focus on synthesizing a series of related compounds with varying fluorination patterns to systematically probe and quantify these effects on lipophilicity, acidity, and reactivity.
Integration of this compound into Novel Synthetic Methodologies
This compound is well-positioned to serve as a versatile building block for constructing more complex molecular architectures. researchgate.netresearchgate.net Its utility stems from the combination of the reactive hydroxymethyl group and the robust, functionalized biphenyl scaffold.
As a Precursor for Ligand Synthesis: The biphenyl scaffold is a privileged structure for ligands in transition-metal catalysis. The hydroxymethyl group can be elaborated into phosphine (B1218219), amine, or N-heterocyclic carbene functionalities to create novel ligands. The fluorine atoms could tune the electronic properties of the metal center, potentially leading to catalysts with enhanced activity or selectivity.
In Medicinal Chemistry: Fluorinated biphenyls are present in numerous pharmaceuticals. nih.gov This compound could serve as a key intermediate for the synthesis of new drug candidates. The difluoro-substitution pattern can enhance binding affinity and improve pharmacokinetic properties. nih.gov
In Materials Science: Biphenyl derivatives are used in the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and other functional polymers. The defined structure and specific electronic properties conferred by the fluorine atoms make this compound an attractive starting point for novel organic electronic materials.
The development of a robust synthetic protocol for this compound would enable its integration into automated synthesis platforms, facilitating the rapid generation of compound libraries for screening in drug discovery and materials science.
Q & A
Basic: What are the common synthetic routes for preparing (3',3-Difluorobiphenyl-5-yl)methanol?
Answer:
The compound is typically synthesized via reduction of a corresponding aldehyde intermediate. For example, sodium borohydride (NaBH₄) in methanol can reduce (3',3-difluorobiphenyl-5-yl)carbaldehyde to the target alcohol. This method is analogous to the reduction of 2-fluoro-4-formylphenylboronic acid using NaBH₄ in methanol, yielding a fluorinated benzyl alcohol derivative . Alternatively, Grignard reactions or cross-coupling strategies (e.g., Suzuki-Miyaura) can assemble the biphenyl scaffold before introducing the hydroxymethyl group.
Advanced: How do substituent effects (e.g., fluorine position) influence reaction yields and purification challenges?
Answer:
The electron-withdrawing nature of fluorine substituents can hinder nucleophilic attack during reduction steps, necessitating optimized reaction conditions (e.g., extended reaction times or elevated temperatures). For instance, fluorinated analogs like (3-Fluoro-5-methylphenyl)methanol require meticulous control of stoichiometry and solvent polarity to avoid byproducts . Purification via column chromatography may be complicated by similar polarity between the product and intermediates; gradient elution with solvents like methanol/chloroform mixtures (as used in fluorobiphenyl separations) is recommended .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹⁹F NMR is essential for confirming fluorine positions and assessing electronic environments. For example, ¹⁹F chemical shifts in difluorobiphenyl derivatives typically range between -110 to -130 ppm, depending on substitution patterns .
- HRMS: High-resolution mass spectrometry validates molecular weight and isotopic patterns, especially for fluorinated compounds.
- HPLC: Paired with UV detection, it ensures purity, particularly when resolving structurally similar fluorinated impurities .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected ¹H NMR splitting patterns)?
Answer:
Unexpected splitting may arise from dynamic effects like restricted rotation in biphenyl systems or fluorine-mediated coupling. Computational tools (DFT calculations) can model nuclear shielding and coupling constants to validate experimental data. For example, crystal structure analysis of fluorinated triazole derivatives revealed steric hindrance causing non-equivalent fluorine environments, which explains anomalous NMR signals . Iterative refinement of solvent systems (e.g., deuterated methanol vs. DMSO) may also resolve ambiguities .
Basic: What solvent systems are optimal for recrystallizing fluorinated benzyl alcohols?
Answer:
Methanol/water or methanol/acetone mixtures are effective due to the moderate polarity of fluorinated alcohols. Evidence from difluorobiphenyl purification shows that methanol-based solutions (e.g., 100 µg/ml in methanol) provide high recovery rates without compromising crystallinity . Slow cooling (≤1°C/min) enhances crystal formation, particularly for meta-fluorinated analogs .
Advanced: How does the compound’s stability vary under different storage conditions?
Answer:
Fluorinated alcohols are prone to oxidation under ambient light or elevated temperatures. Storage at 0–6°C in amber vials under inert gas (N₂/Ar) is recommended, as demonstrated for similar compounds like 3-fluoro-2-hydroxybenzaldehyde . Degradation pathways (e.g., formation of ketone byproducts) can be monitored via periodic HPLC analysis. Methanol as a solvent in stock solutions should be avoided for long-term storage due to potential esterification .
Basic: What role does methanol play in the compound’s synthetic or analytical workflows?
Answer:
Methanol serves as both a solvent (e.g., in NaBH₄ reductions) and a mobile phase modifier in chromatography. Its polarity aids in dissolving fluorinated intermediates while suppressing unwanted side reactions. For example, methanol/chloroform mixtures (1:2 v/v) are used to dissolve hydrophobic fluorobiphenyl derivatives during synthesis .
Advanced: What mechanistic insights explain the regioselectivity of fluorine substitution in related compounds?
Answer:
DFT studies on fluorinated biphenyl systems indicate that fluorine’s electronegativity directs electrophilic substitution to para positions relative to existing substituents. Steric effects from ortho-fluorine atoms further modulate reactivity. For instance, in 3',3-difluorobiphenyl derivatives, the meta-hydroxymethyl group is stabilized by resonance interactions with adjacent fluorine atoms .
Basic: How can researchers mitigate methanol crossover in electrochemical studies involving this compound?
Answer:
In fuel cell applications, flowing electrolyte systems (e.g., sulfuric acid) are employed to intercept crossed-over methanol, as demonstrated in direct methanol fuel cell research. Hydrodynamic modeling of porous electrolyte channels can optimize flow rates to minimize crossover .
Advanced: What are the potential applications of this compound in drug discovery or materials science?
Answer:
The biphenyl core and fluorinated motifs make it a candidate for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
